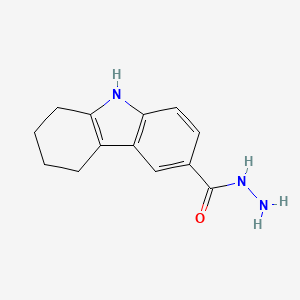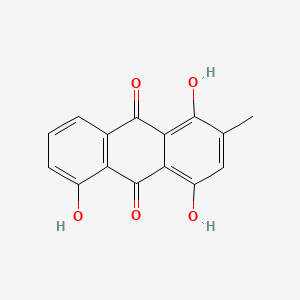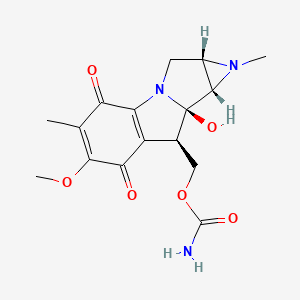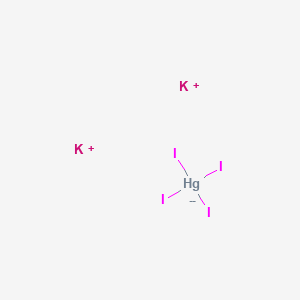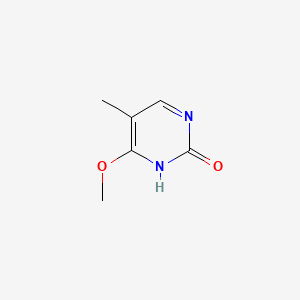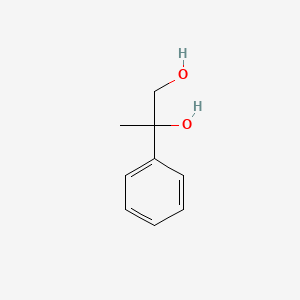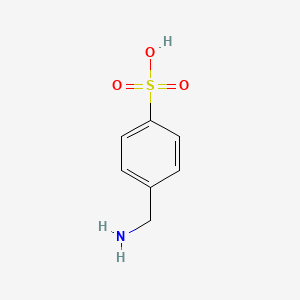
4-(Aminomethyl)benzenesulfonic acid
概要
説明
Synthesis Analysis
The synthesis of 4-(Aminomethyl)benzenesulfonic acid and its derivatives involves specific chemical reactions tailored to introduce or modify the sulfonic acid group in the benzene ring. For example, Rublova et al. (2017) demonstrated the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride through the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the synthetic routes to achieve sulfonamide derivatives (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)benzenesulfonic acid derivatives is characterized by specific spatial arrangements and electronic configurations. The crystal and molecular structures are determined using X-ray diffraction, showcasing the detailed arrangement of atoms and the formation of hydrogen bonds critical for the stability and reactivity of these compounds. For instance, studies by Rublova et al. (2017) provide insight into the triclinic and monoclinic crystal structures of isomeric sulfonamides, shedding light on the molecular geometry and intermolecular interactions within these compounds (Rublova et al., 2017).
Chemical Reactions and Properties
4-(Aminomethyl)benzenesulfonic acid and its derivatives participate in various chemical reactions, emphasizing their reactivity and functional group transformations. For example, Kariuki et al. (2022) explored the unexpected ring closure and sulfonation reactions leading to the synthesis of novel benzenesulfonic acid derivatives, demonstrating the chemical versatility of these compounds (Kariuki et al., 2022).
科学的研究の応用
Application 1: Inhibitor for Human Neutrophil Elastase (hNE)
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 4-(Aminomethyl)benzenesulfonic acid derivatives have been synthesized and evaluated as competitive inhibitors of hNE, a proteinase that plays a crucial role in the immune response. These inhibitors could potentially be used in the treatment of Acute Respiratory Distress Syndrome (ARDS) .
- Methods of Application : Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE. The inhibitory activity of these compounds was then assessed .
- Results or Outcomes : Biological screening revealed that compound 4f, a derivative of 4-(Aminomethyl)benzenesulfonic acid, shows moderate inhibitory activity (IC50 = 35.2 μM) against hNE .
Application 2: Synthesis of Cobalt Carboxy Phosphonates
- Scientific Field : Inorganic Chemistry
- Summary of the Application : 4-(Aminomethyl)benzenesulfonic acid (PAMBA) can be used in the synthesis of cobalt carboxy phosphonates .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
Application 3: Promotion of Membrane Trafficking
- Scientific Field : Cellular Biology
- Summary of the Application : 4-(Aminomethyl)benzenesulfonic acid (PAMBA) can be used in the synthesis of Apoptozole (Az), which has cellular potency to promote membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
Application 4: Antifibrinolytic Agent
- Scientific Field : Hematology
- Summary of the Application : 4-(Aminomethyl)benzenesulfonic acid acts as a type 2 antifibrinolytic agent .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
Safety And Hazards
特性
IUPAC Name |
4-(aminomethyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXAVWJOAZDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178642 | |
| Record name | 4-Benzylaminesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)benzenesulfonic acid | |
CAS RN |
2393-24-0 | |
| Record name | 4-(Aminomethyl)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzylaminesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzylaminesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzene-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

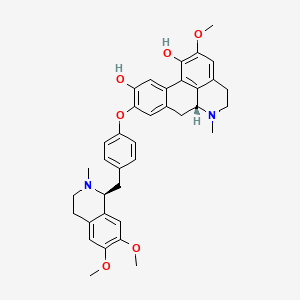
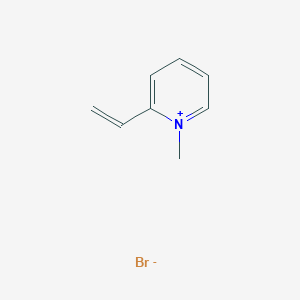
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)
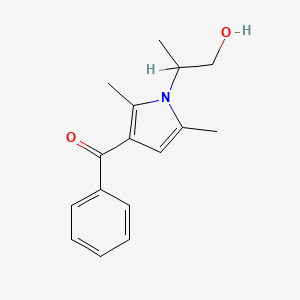
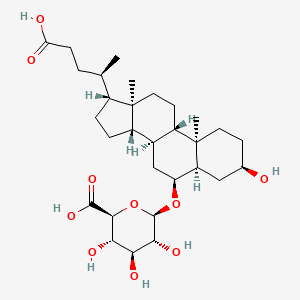
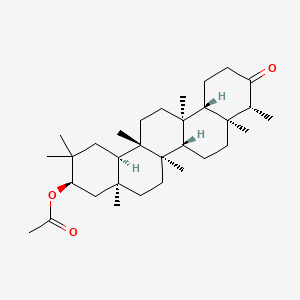
![(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B1207030.png)
